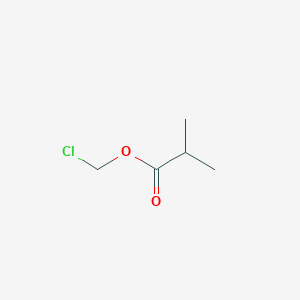

Chloromethyl isobutyrate

Beschreibung

Contextualization within Halogenated Esters

Halogenated esters are a class of organic compounds that contain at least one halogen atom (fluorine, chlorine, bromine, or iodine) and an ester functional group. The presence of the halogen atom significantly influences the chemical and physical properties of the ester, often enhancing its reactivity and utility in synthesis.

Chloromethyl isobutyrate is a prime example of an α-haloester, where the chlorine atom is attached to the carbon adjacent to the ester oxygen. This positioning makes the chlorine atom susceptible to nucleophilic substitution reactions, a key feature exploited in its applications. The reactivity of the chloromethyl group allows for the introduction of the isobutyryloxymethyl group into other molecules.

Significance in Contemporary Chemical Science

The significance of this compound in modern chemical science stems primarily from its role as a versatile building block and intermediate. Its bifunctional nature, possessing both a reactive chloromethyl group and an ester linkage, allows for a range of chemical manipulations.

In organic synthesis, CMIB is utilized as an intermediate for the production of more complex molecules, including pharmaceuticals and agrochemicals. Its ability to participate in nucleophilic substitution reactions makes it a useful reagent for introducing the isobutyrate moiety.

A particularly important application of this compound is in the field of medicinal chemistry, specifically in the design of prodrugs. nih.govmdpi.com A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The isobutyryloxymethyl group derived from CMIB can be attached to a parent drug to improve its pharmacokinetic properties, such as solubility or bioavailability. nih.gov Once administered, this promoiety can be cleaved by enzymes, like esterases, to release the active drug. mdpi.com

Scope of Current Scholarly Inquiry

Current research on this compound is focused on several key areas:

Synthesis Optimization: Researchers are exploring more efficient and environmentally friendly methods for the synthesis of this compound. One widely documented method involves the reaction of isobutyric acid with chloromethyl chlorosulfate (B8482658) in a biphasic system, which can achieve high yields. chemicalbook.com

Novel Applications in Organic Synthesis: Chemists are continuously investigating new ways to utilize this compound in the construction of complex organic molecules. This includes its use in the synthesis of substituted esters and other functionalized compounds. chemicalbook.com

Prodrug Development: A significant portion of the research is dedicated to the design and synthesis of novel prodrugs using this compound. Studies are being conducted to evaluate the efficacy of this approach for various classes of drugs. nih.govmdpi.com For instance, the glycosyloxymethyl group, a related structure, has been used to create prodrugs that show enhanced release of the parent drug. nih.gov

Polymer Chemistry: this compound is also employed in polymer chemistry to create chloromethylated polymers. These modified polymers exhibit enhanced reactivity and are suitable for further functionalization.

Data and Research Findings

To provide a clearer understanding of this compound, the following tables summarize its key properties and compare it with structurally similar compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 61644-18-6 | chemicalbook.comchemicalbook.comchemicalbook.com |

| Molecular Formula | C₅H₉ClO₂ | chemicalbook.comchemicalbook.comchemicalbook.com |

| Molecular Weight | 136.58 g/mol | chemicalbook.com |

| Appearance | Colorless liquid/oil | chemicalbook.comchemicalbook.com |

| Boiling Point | 139-141°C or 124.6°C at 760 mmHg | chemicalbook.com |

| Density | 1.045 g/cm³ (20°C) or 1.081 g/cm³ | chemicalbook.com |

| Solubility | Soluble in organic solvents like ethanol, ether, and benzene; insoluble in water. |

Table 2: Comparative Analysis of Isobutyrate Esters

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Primary Use |

| This compound | C₅H₉ClO₂ | 136.58 | Chemical intermediate |

| Methyl Isobutyrate | C₅H₁₀O₂ | 102.13 | Solvent |

| Ethyl Isobutyrate | C₆H₁₂O₂ | 116.16 | Flavoring agent |

| Isobutyl Isobutyrate | C₈H₁₆O₂ | 144.21 | Fragrance and flavoring |

Data sourced from multiple references. wikipedia.org

Structure

3D Structure

Eigenschaften

IUPAC Name |

chloromethyl 2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-4(2)5(7)8-3-6/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUWVORABZTBIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433674 | |

| Record name | CHLOROMETHYL ISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61644-18-6 | |

| Record name | CHLOROMETHYL ISOBUTYRATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chloromethyl 2-methylpropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chloromethyl Isobutyrate

Refined Reaction Pathways and Optimization

The optimization of synthetic routes to chloromethyl isobutyrate is crucial for improving yield, purity, and economic viability. Research has concentrated on enhancing traditional esterification reactions and exploring novel chemical transformations.

The direct esterification of isobutyric acid derivatives using agents that introduce the chloromethyl group is a primary synthetic approach. These methods involve the reaction of a chloromethylating agent with either isobutyric acid or its more reactive acid chloride.

A foundational method for producing chloromethyl esters involves the reaction of an acid chloride with formaldehyde (B43269), often in the form of paraformaldehyde or trioxane (B8601419), catalyzed by a Lewis acid. researchgate.netepa.gov In the case of this compound, this pathway uses isobutyryl chloride as the acyl source.

The reaction mechanism proceeds via the activation of formaldehyde by the Lewis acid catalyst, zinc chloride (ZnCl₂), which facilitates the nucleophilic attack by the chloride from the isobutyryl chloride. Isobutyryl chloride can be synthesized by reacting isobutyric acid with thionyl chloride. nih.gov While ZnCl₂ is a commonly cited catalyst for this type of transformation, research indicates that for certain substrates, particularly α,β-unsaturated carboxylic acid chlorides, this specific catalyst can result in poor yields, prompting investigation into more effective alternatives. researchgate.net

Table 1: Synthesis of Isobutyryl Chloride Precursor

| Reactants | Reagent | Reaction Time | Boiling Point | Yield |

|---|---|---|---|---|

| Isobutyric Acid | Thionyl Chloride | 30 minutes at 80°C | 89-93°C | 90% |

Data sourced from Organic Syntheses. nih.gov

The choice of Lewis acid catalyst is paramount to the success of the synthesis of chloromethyl esters from acid chlorides and formaldehyde. While zinc chloride (ZnCl₂) is traditional, studies have shown other Lewis acids to be more effective, leading to higher yields and improved reaction efficiency.

For the synthesis of chloromethyl esters of α,β-unsaturated carboxylic acids, a process analogous to this compound synthesis, it has been demonstrated that ferric chloride (FeCl₃) and stannic chloride (SnCl₄) are superior catalysts to ZnCl₂. researchgate.net More recent studies have identified zirconium tetrachloride (ZrCl₄) as a highly effective promoter for the reaction between various acid chlorides and formaldehyde sources like trioxane or paraformaldehyde. epa.gov

Broader research into esterification reactions has highlighted other potent Lewis acids. For instance, magnesium perchlorate (B79767) (Mg(ClO₄)₂) and copper(II) triflate (Cu(OTf)₂) have been shown to be highly efficient, requiring only catalytic amounts (as low as 1 mol%) for near-quantitative esterification under mild conditions. organic-chemistry.org The catalytic efficiency of various zinc(II) salts has also been explored, confirming their role in activating reactants for the formation of related ether compounds. nih.govorganic-chemistry.org These findings suggest that a comparative study employing catalysts like FeCl₃, SnCl₄, or ZrCl₄ in the specific synthesis of this compound could yield significant process improvements over the traditional use of ZnCl₂.

Table 2: Comparison of Lewis Acid Catalysts in Related Ester Syntheses

| Catalyst | Reactants | Key Advantage | Reference |

|---|---|---|---|

| FeCl₃ or SnCl₄ | α,β-unsaturated carboxylic acid chloride + Formaldehyde | Reported to give better yields than ZnCl₂. | researchgate.net |

| ZrCl₄ | Acid Chlorides + Trioxane/Paraformaldehyde | Promotes a practical and chemoselective synthesis. | epa.gov |

| Mg(ClO₄)₂ or Cu(OTf)₂ | Carboxylic Acids + Dialkyl Dicarbonates | Highly efficient (1 mol-%), near-quantitative yields at room temp. | organic-chemistry.org |

| Zinc(II) salts | Acetals + Acid Halides | Catalyzes near-quantitative yield of haloalkyl ethers in 1-4 h. | nih.govorganic-chemistry.org |

To overcome the limitations of traditional methods, researchers have investigated alternative starting materials and reagents. One documented method for synthesizing this compound involves the reaction of isobutyric acid with chloromethyl chlorosulfate (B8482658). This reaction is performed in a biphasic system (dichloromethane/water) using tetrabutylammonium (B224687) hydrogen sulfate (B86663) as a phase-transfer catalyst, which facilitates the transfer of the isobutyrate ion to the organic phase for reaction. This approach achieves a high yield of 84% under mild, room-temperature conditions.

Another innovative strategy involves the reaction between acetals and acid halides, catalyzed by zinc(II) salts, to produce haloalkyl ethers. nih.govorganic-chemistry.org This methodology could be adapted by reacting isobutyryl chloride with an appropriate acetal. Furthermore, the use of dialkyl dicarbonates in the presence of a Lewis acid catalyst offers a pathway for the esterification of carboxylic acids, presenting another potential, though less direct, route. organic-chemistry.org

Regioselectivity refers to the control of which position on a molecule reacts, while stereoselectivity controls the formation of a specific stereoisomer. For the synthesis of this compound, these concepts have limited applicability. The target molecule is achiral, meaning it does not have non-superimposable mirror images, so stereoselective or asymmetric synthesis is not a relevant concern for its direct preparation.

Furthermore, the synthesis from isobutyric acid or isobutyryl chloride does not present a challenge of regioselectivity, as the reaction occurs at the single carboxylic acid (or acid chloride) functional group. While regioselective and stereoselective strategies are critical in the synthesis of complex molecules like pharmaceuticals or natural products where multiple reactive sites or chiral centers exist, they are not a primary focus in the literature concerning the synthesis of a simple, achiral ester like this compound. researchgate.netorganic-chemistry.orgorganic-chemistry.orggoogle.com

Esterification Reactions with Chloromethylating Agents

In Situ Generation and Controlled Reaction Conditions

The handling of hazardous or unstable reagents is a significant concern in chemical synthesis. Chloromethylating agents, in particular, can be toxic. To mitigate these risks, methods involving the in situ (in the reaction mixture) generation of the reactive species are highly desirable.

One such approach involves reacting an acid chloride with dimethoxymethane, catalyzed by trifluoromethanesulfonic acid or perchloric acid, to generate chloromethyl methyl ether in situ. rsc.org This newly formed ether can then immediately react with a target molecule in the same pot. A similar strategy, catalyzed by zinc salts, allows for the in situ preparation of haloalkyl ethers from acid halides and acetals; these solutions can be used directly in subsequent reactions, minimizing handling and exposure to the carcinogenic haloalkyl ether. nih.govorganic-chemistry.org This principle is directly applicable to the synthesis of this compound, where the reactive chloromethylating species could be generated and consumed in a single, controlled process, enhancing safety and efficiency. The concept of generating a reactive intermediate, such as an acyloxyphosphonium ion, in situ for subsequent acylation reactions further underscores the utility of this approach in modern synthesis.

Strategies for Minimizing By-product Formation

One effective approach is the utilization of phase-transfer catalysis (PTC) . The reaction of isobutyric acid with chloromethyl chlorosulfate in a biphasic system, such as dichloromethane (B109758) and water, with a phase-transfer catalyst like tetrabutylammonium hydrogen sulfate, has been shown to be a high-yield method that minimizes side reactions. chemicalbook.com This technique facilitates the transfer of the isobutyrate anion to the organic phase to react with the chloromethylating agent, thus avoiding conditions that favor the formation of bis(chloromethyl) ether. phasetransfercatalysis.com

Another strategy involves the careful selection of reagents and reaction conditions. For instance, the use of iso-butyryl chloride and paraformaldehyde with a Lewis acid catalyst like zinc chloride provides a synthetic route that can be controlled to improve selectivity. echemi.com

Post-synthesis purification methods are also crucial for ensuring a high-purity final product. Fractional distillation is a standard technique employed to separate this compound from volatile impurities. Continuous monitoring of the reaction progress through techniques like thin-layer chromatography (TLC) allows for the timely quenching of the reaction to prevent the formation of degradation products. echemi.com

| Strategy | Description | Key Advantage |

| Phase-Transfer Catalysis | Employs a catalyst (e.g., tetrabutylammonium hydrogen sulfate) to facilitate reaction between reactants in a biphasic system (e.g., DCM/water). chemicalbook.com | Minimizes formation of carcinogenic by-products like bis(chloromethyl) ether. phasetransfercatalysis.com |

| Optimized Reagent Selection | Utilizes specific combinations of reagents like iso-butyryl chloride and paraformaldehyde with a Lewis acid catalyst. echemi.com | Offers a controllable pathway to enhance selectivity towards the desired product. |

| Fractional Distillation | A purification technique to separate the product from by-products based on differences in boiling points. | Effective for removing volatile impurities. |

| Reaction Monitoring | Techniques like Thin-Layer Chromatography (TLC) are used to track the reaction's progress. echemi.com | Enables precise control over reaction time to prevent the formation of degradation products. |

Temperature and Solvent Effects on Reaction Efficacy

The efficacy of this compound synthesis is significantly influenced by reaction temperature and the choice of solvent. These parameters affect reaction rates, yields, and the impurity profile.

Temperature plays a critical role in balancing reaction kinetics with the stability of the product. For the esterification of isobutyric acid with chloromethylating agents using an acid catalyst like sulfuric acid, a temperature range of 40–60°C is typically recommended. In the synthesis involving chloromethyl chlorosulfate with a silver salt catalyst, higher temperatures of 60–90°C are employed. Conversely, the phase-transfer catalysis method proceeds efficiently at a mild temperature of 20–25°C , which can contribute to minimizing energy consumption and reducing the likelihood of side reactions.

| Synthetic Method | Optimal Temperature | Solvent System | Reported Yield |

| Acid-catalyzed esterification | 40–60°C | Dichloromethane | Varies |

| Silver salt-mediated reaction | 60–90°C | Dichloromethane | ~70% |

| Phase-transfer catalysis chemicalbook.com | 20–25°C | Dichloromethane/Water | 84% |

| Anhydrous salt route | 0°C to Room Temp. | Tetrahydrofuran (THF) | ~70% |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production through the development of more sustainable and efficient processes.

Development of Environmentally Benign Synthetic Routes

A key aspect of green chemistry is the design of synthetic routes that minimize waste and avoid the use of hazardous substances. The synthesis of chloromethyl ethylene (B1197577) carbonate from CO2 and epichlorohydrin, a related chloromethyl compound, showcases a greener technology for CO2 utilization. mdpi.com While not a direct synthesis of this compound, the principles of utilizing waste streams as starting materials are applicable.

Phase-transfer catalysis, in addition to minimizing by-products, can be considered a greener alternative as it often allows for milder reaction conditions and can lead to higher atom economy. phasetransfercatalysis.com The development of processes with low energy consumption, as mentioned in a patent for a related chloromethyl carbonate, is also a crucial aspect of environmentally benign synthesis. mdpi.com

Catalyst-Free or Recyclable Catalyst Systems

The development of catalyst-free synthetic methods or the use of recyclable catalysts is a cornerstone of green chemistry. While a completely catalyst-free synthesis of this compound is not widely reported, research into recyclable catalysts for esterification reactions is highly relevant.

Simple zinc(II) salts have been shown to be effective and recyclable catalysts for the solvent-free esterification of fatty acids. nih.govnih.gov The catalyst, in the form of zinc carboxylate, is insoluble in the ester product and can be easily filtered and reused multiple times without a significant loss of activity. nih.govnih.gov This approach combines the efficiency of homogeneous catalysis with the ease of separation of heterogeneous catalysis, making the process more sustainable. nih.govnih.gov The use of zinc salts as catalysts has also been reported for the synthesis of chloroalkyl ethers, highlighting their versatility. organic-chemistry.orgresearchgate.netnih.gov

| Green Chemistry Approach | Description | Relevance to this compound Synthesis |

| Environmentally Benign Routes | Designing syntheses that reduce waste and utilize less hazardous materials. mdpi.commdpi.com | Principles of using waste streams and low-energy processes can be applied. |

| Phase-Transfer Catalysis | Milder reaction conditions and potentially higher atom economy. phasetransfercatalysis.com | Offers a greener alternative to traditional methods. |

| Recyclable Catalysts | Use of catalysts that can be easily recovered and reused. nih.govnih.gov | Zinc(II) salts show promise as recyclable catalysts for the esterification step. |

Scale-Up Considerations for Research and Industrial Applications

The transition of a synthetic route for this compound from a laboratory scale to industrial production involves several critical considerations to ensure safety, efficiency, and economic viability.

One of the primary challenges in scaling up chemical processes, particularly those involving batch reactions, is managing heat transfer. chemicalprocessing.com The synthesis of this compound can be exothermic, and large-scale reactors must be designed to effectively dissipate the heat generated to prevent runaway reactions and the formation of by-products. chemicalprocessing.com

Effective mixing and agitation are also crucial to ensure homogeneity and consistent reaction rates throughout the larger volume of the reactor. chemicalprocessing.com The design of the agitation system must be optimized to handle the specific viscosity and density of the reaction mixture.

The choice of materials for the reactor and associated equipment is another important factor, especially when dealing with potentially corrosive reagents like acid catalysts.

Mechanistic Investigations of Reactions Involving Chloromethyl Isobutyrate

Elucidation of Reaction Mechanisms in Organic Transformations

The presence of a reactive chloromethyl group allows CMIB to participate in a range of organic reactions, primarily nucleophilic substitutions and, to a lesser extent, as a component in cross-coupling reactions. Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and designing novel synthetic routes.

Nucleophilic substitution reactions are a cornerstone of organic chemistry, and the chloromethyl group of CMIB is a prime site for such transformations. These reactions involve the displacement of the chloride ion, a good leaving group, by a nucleophile.

The most common mechanism for primary alkyl halides like chloromethyl isobutyrate is the S(_N)2 (bimolecular nucleophilic substitution) mechanism. libretexts.orgyoutube.com This mechanism is a one-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the carbon-chlorine bond breaks. libretexts.org The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate (this compound) and the nucleophile, making it a second-order reaction. libretexts.orglibretexts.org

Key features of the S(_N)2 mechanism involving this compound include:

Concerted Process: Bond formation between the nucleophile and the carbon atom occurs simultaneously with the cleavage of the carbon-halogen bond. libretexts.org

Backside Attack: The nucleophile attacks the carbon atom from the side opposite to the leaving group. This leads to an inversion of stereochemistry at the reaction center. youtube.com

Transition State: A high-energy transition state is formed where the carbon atom is pentacoordinate, partially bonded to both the incoming nucleophile and the outgoing leaving group. youtube.com

The general scheme for an S(_N)2 reaction of this compound can be represented as: Nu:⁻ + R-CH₂-Cl → [Nu---CH₂(R)---Cl]‡⁻ → Nu-CH₂-R + Cl⁻ (where R = isobutyrate group, Nu = nucleophile)

Experimental evidence for the S(_N)2 mechanism is often gathered through kinetic studies. youtube.com For instance, by varying the concentrations of this compound and the nucleophile independently and observing the effect on the reaction rate, the second-order nature of the reaction can be confirmed. libretexts.orglibretexts.org

While the S(_N)2 pathway is dominant, under certain conditions (e.g., with a very poor nucleophile and a highly ionizing solvent), a competing S(_N)1 (unimolecular nucleophilic substitution) mechanism might be considered. The S(_N)1 mechanism is a two-step process involving the formation of a carbocation intermediate. youtube.com However, for a primary substrate like this compound, the formation of a primary carbocation is highly unfavorable, making the S(_N)1 pathway significantly less likely than the S(_N)2 pathway. youtube.com

Cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, often employing a metal catalyst, commonly palladium. wikipedia.org While this compound is not a typical substrate for classic cross-coupling reactions like Suzuki-Miyaura or Heck, which generally utilize aryl or vinyl halides, its derivatives can participate in such transformations. wikipedia.orglibretexts.org

The general mechanism for a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, involves a catalytic cycle with three main steps: libretexts.org

Oxidative Addition: The palladium(0) catalyst reacts with the organic halide (R-X) to form a palladium(II) intermediate. wikipedia.orglibretexts.org

Transmetalation: The organic group from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium(II) complex, displacing the halide. wikipedia.orglibretexts.org

Reductive Elimination: The two organic fragments on the palladium(II) complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final product. wikipedia.orglibretexts.org

For a compound like this compound, its direct participation as the halide component in a standard Suzuki-Miyaura reaction is not well-documented. However, it can be envisioned that derivatives of this compound, where the chlorine is replaced by a more suitable group for cross-coupling (e.g., a trifluoroborate), could potentially undergo such reactions. nih.gov For instance, potassium imidomethyltrifluoroborates have been successfully used in Suzuki-Miyaura-like cross-coupling reactions with aryl chlorides. nih.gov

A proposed, though less common, mechanistic role for this compound could be in scenarios where it acts as an electrophile in a modified cross-coupling process. The feasibility of such a reaction would be highly dependent on the specific catalyst system and reaction conditions employed. Mechanistic studies in this area would be necessary to elucidate the precise pathway. nih.gov

Kinetic and Thermodynamic Analysis of Reactivity

The reactivity of this compound is governed by both kinetic and thermodynamic factors. Kinetic analysis focuses on the rate of reaction, while thermodynamics deals with the energy changes and equilibrium position of a reaction.

Kinetic Analysis: For the predominant S(_N)2 reactions of this compound, the rate law is expressed as: Rate = k[CMIB][Nu] where k is the rate constant, [CMIB] is the concentration of this compound, and [Nu] is the concentration of the nucleophile. libretexts.org

Several factors influence the rate constant, k:

Nature of the Nucleophile: Stronger nucleophiles lead to a faster reaction rate.

Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) are generally preferred for S(_N)2 reactions as they solvate the cation but not the nucleophile, increasing its reactivity.

Temperature: Increasing the temperature generally increases the reaction rate by providing more molecules with sufficient energy to overcome the activation energy barrier.

The Gibbs free energy change (ΔG°) determines the spontaneity of a reaction and is given by the equation: ΔG° = ΔH° - TΔS°

A negative ΔG° indicates a spontaneous reaction. For many S(_N)2 reactions of this compound, the process is exergonic and thus thermodynamically favorable. mdpi.com

Table 1: Hypothetical Kinetic Data for the Reaction of this compound with a Nucleophile

| Experiment | Initial [CMIB] (M) | Initial [Nucleophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.1 | 0.1 | 1.0 x 10⁻⁴ |

| 2 | 0.2 | 0.1 | 2.0 x 10⁻⁴ |

| 3 | 0.1 | 0.2 | 2.0 x 10⁻⁴ |

Table 2: Hypothetical Thermodynamic Data for a Reaction of this compound

| Parameter | Value |

|---|---|

| Enthalpy Change (ΔH°) | -50 kJ/mol |

| Entropy Change (ΔS°) | -20 J/mol·K |

| Gibbs Free Energy Change (ΔG° at 298 K) | -44.04 kJ/mol |

Computational Chemistry Approaches to Reaction Pathways

Computational chemistry has become an indispensable tool for investigating reaction mechanisms at the molecular level, providing insights that are often difficult or impossible to obtain experimentally. researchgate.netmdpi.com

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), are used to model the electronic structure of molecules and calculate their energies. mit.edu A key application of QM in studying reaction mechanisms is the location and characterization of transition states. mit.edunih.gov

The transition state represents the highest energy point along the reaction coordinate and is a fleeting arrangement of atoms that is not directly observable experimentally. mit.edu By modeling the transition state for a reaction involving this compound, chemists can:

Determine the Activation Energy (Ea): The energy difference between the reactants and the transition state determines the kinetic barrier of the reaction. mit.edu

Visualize the Geometry: The 3D structure of the transition state can reveal the precise nature of bond breaking and bond forming. mit.edu

Validate Mechanistic Hypotheses: Comparing the calculated activation energies for different possible pathways (e.g., S(_N)2 vs. S(_N)1) can provide strong evidence for the operative mechanism.

Recent advances in machine learning combined with quantum chemistry are making the calculation of transition state structures much faster and more accessible. mit.edu

Molecular dynamics (MD) simulations provide a way to study the time evolution of a molecular system. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can track the positions and velocities of atoms over time, providing a "movie" of molecular motion. arxiv.org

In the context of this compound reactions, MD simulations can be used to:

Study Solvation Effects: Investigate how solvent molecules arrange around the reactants and intermediates and how this influences the reaction pathway.

Explore Conformational Landscapes: Analyze the different shapes (conformations) that this compound and its reaction intermediates can adopt and how these affect reactivity.

Simulate Reaction Trajectories: In some advanced MD methods, it is possible to simulate the entire reactive event, from reactants to products, providing a dynamic picture of the reaction pathway. arxiv.org

While direct simulation of chemical reactions using classical MD is challenging due to the long timescales involved, methods like ab initio MD, which use quantum mechanical calculations for the forces, can be employed for smaller systems and shorter timescales. arxiv.org

Impact of Steric and Electronic Effects on Reactivity

Electronic Effects:

The chloromethyl group possesses a carbon atom bonded to a highly electronegative chlorine atom. This creates a significant dipole, rendering the carbon atom electron-deficient (electrophilic) and thus a prime target for nucleophiles. The rate and mechanism of nucleophilic substitution are sensitive to the electronic properties of both the substrate and the nucleophile.

Steric Effects:

Steric hindrance plays a crucial role in the reactivity of this compound. The isobutyrate group, with its branched isopropyl structure, presents considerable steric bulk around the reactive chloromethyl center. This bulk impedes the approach of nucleophiles, particularly for reactions that follow a concerted S_N2 (bimolecular nucleophilic substitution) mechanism. scispace.commsu.edu The S_N2 mechanism requires the nucleophile to attack the carbon atom from the side opposite the leaving group. msu.edu Increased steric bulk around this carbon atom slows down the reaction rate significantly.

The impact of steric hindrance on S_N2 reaction rates is well-documented for a range of alkyl halides. As the substitution on the carbon atom bearing the halogen increases, the reaction rate decreases dramatically. This principle is directly applicable to understanding the reactivity of this compound. While it is a primary halide (the chlorine is on a CH₂ group), the adjacent bulky isobutyrate group provides significant steric hindrance comparable to more substituted secondary alkyl halides.

The following table illustrates the general effect of increasing steric bulk on the rate of S_N2 reactions, using the reaction of various alkyl bromides with a common nucleophile as a representative example.

Table 1: Relative Reaction Rates of Alkyl Bromides in an S_N2 Reaction

| Alkyl Bromide | Structure | Relative Rate | Classification |

|---|---|---|---|

| Methyl bromide | CH₃Br | >30 | Methyl |

| Ethyl bromide | CH₃CH₂Br | 1 | Primary (1°) |

| Isopropyl bromide | (CH₃)₂CHBr | 0.025 | Secondary (2°) |

| tert-Butyl bromide | (CH₃)₃CBr | ~0 (Elimination occurs) | Tertiary (3°) |

This table demonstrates the drastic decrease in S_N2 reactivity as steric hindrance increases around the reaction center. Data is generalized from studies on alkyl halide reactivity. msu.eduyoutube.com

In the context of this compound, the bulky isobutyrate group sterically shields the electrophilic carbon of the chloromethyl group. This hindrance can disfavor the S_N2 pathway, and under certain conditions (e.g., with weakly basic, highly ionizing solvents), could potentially favor a stepwise S_N1 mechanism involving a carbocation intermediate. nih.govnih.gov However, the formation of a primary carbocation is generally unfavorable. Therefore, reactions of this compound often require specific conditions, such as the use of phase-transfer catalysts, to facilitate the approach of the nucleophile and achieve reasonable reaction rates.

Applications of Chloromethyl Isobutyrate in Advanced Chemical Synthesis

Role as a Key Intermediate in Complex Molecule Construction

The reactivity of the chlorine atom in chloromethyl isobutyrate makes it an effective alkylating agent, enabling the introduction of an isobutyryloxymethyl group into various molecular scaffolds. This capability is particularly useful in multistep syntheses where precise modification of functional groups is required.

Synthesis of Retinoid Derivatives

Retinoids, a class of compounds derived from vitamin A, are essential in various biological processes and are widely used in dermatology. nih.gov However, their application can be limited by chemical instability and skin irritation. nih.gov To overcome these limitations, new derivatives are continuously being developed. nih.govnih.gov The synthesis of advanced retinoid derivatives can involve the esterification of retinoic acid to enhance properties such as photostability. nih.gov

While direct synthesis of retinoid derivatives using this compound is not extensively documented in publicly available research, the compound's structure lends itself to this application. The carboxylic acid group of a retinoid, such as Tretinoin, could be converted to its carboxylate salt and subsequently reacted with this compound. This nucleophilic substitution reaction would yield a retinoic acid ester, potentially altering its pharmacokinetic profile and stability.

Derivatization in Medicinal Chemistry

Derivatization is a fundamental process in medicinal chemistry used to modify a molecule to enhance its properties for analysis or to create new active compounds. researchgate.net This can involve improving volatility for gas chromatography-mass spectrometry (GC-MS) analysis, enhancing solubility, or altering the pharmacokinetic profile of a drug. researchgate.netjfda-online.com

This compound serves as a reagent for such modifications. Its chloromethyl group can react with various nucleophilic functional groups present in drug molecules, such as phenols, amines, and carboxylic acids. This process attaches an isobutyryloxymethyl group, which can mask polar functional groups, thereby increasing the hydrophobicity of the molecule. This is particularly useful for improving membrane permeability or for creating derivatives suitable for specific analytical techniques that require more volatile or less polar compounds.

| Reaction Type | Reacting Functional Group on Substrate | Resulting Linkage |

| Nucleophilic Substitution | Carboxylate (-COO⁻) | Acyloxymethyl Ester |

| Nucleophilic Substitution | Phenoxide (-O⁻) | Alkoxymethyl Ether |

| Nucleophilic Substitution | Amine (-NH₂) | N-Alkylated Amine |

This table illustrates the potential derivatization reactions involving this compound with common functional groups found in medicinal chemistry.

Application in Polymer Chemistry and Materials Science

The precise control over polymer architecture is crucial for developing materials with tailored properties. This compound's reactive nature allows for its use in creating well-defined polymer structures.

End-Functionalization of Polymers via Anionic Polymerization

Living anionic polymerization is a powerful technique for synthesizing polymers with a well-defined molecular weight and narrow molecular weight distribution. A key feature of this method is that the polymer chain ends remain active, allowing for their "termination" with a specific functional group. researchgate.net

This compound can be employed as a terminating agent in these reactions. The living carbanion at the end of a growing polymer chain can attack the carbon of the chloromethyl group in a nucleophilic substitution reaction, displacing the chloride ion. This process effectively caps (B75204) the polymer chain, introducing an isobutyrate ester at its terminus. researchgate.net This end-functionalization is a critical step in creating block copolymers, polymer-drug conjugates, and other advanced macromolecular structures. rsc.org For instance, a similar compound, ethyl α-(chloromethyl)acrylate, has been successfully used to terminate the anionic polymerization of n-butyl acrylate, demonstrating the efficacy of chloromethyl groups as terminating agents. researchgate.net

Incorporation into Functional Monomers

Functional monomers are the essential building blocks for creating specialty polymers with specific chemical properties or reactive sites. mdpi.comspecificpolymers.com These monomers can be designed to introduce desired functionalities either along the polymer backbone or as pendant groups.

This compound can be used as a precursor in the synthesis of new functional monomers. By reacting this compound with a molecule that already contains a polymerizable group (like a vinyl or acryloyl group) and a nucleophilic site, a new monomer incorporating the isobutyrate ester can be formed. For example, reacting 4-hydroxy styrene (B11656) with this compound in the presence of a base would yield 4-((isobutyryloxy)methyl)styrene, a monomer that can be polymerized to produce polystyrene with pendant isobutyrate groups. These groups could later be hydrolyzed to reveal hydroxyl functionalities, allowing for further post-polymerization modification. mdpi.com

Development of Prodrug Strategies

A prodrug is an inactive or less active form of a drug that is metabolized into its active form within the body. mdpi.com This strategy is widely used to overcome challenges such as poor solubility, low permeability, and off-target toxicity. mdpi.comnih.gov Ester prodrugs are particularly common, where a polar functional group like a carboxylic acid or a hydroxyl group is masked with an ester linkage.

This compound is an ideal reagent for creating acyloxymethyl ester prodrugs. Many drugs possess a carboxylic acid group which can limit their ability to cross cell membranes. By converting the carboxylic acid to its salt and reacting it with this compound, a prodrug is formed. This new molecule is more lipophilic, enhancing its absorption. Once absorbed, endogenous esterase enzymes in the blood and tissues cleave the ester bond, releasing the active drug, isobutyric acid, and formaldehyde (B43269). This approach has been a cornerstone of improving the oral bioavailability of numerous drugs. mdpi.com

| Parent Drug Functional Group | Linker Moiety from CMIB | Resulting Prodrug Linkage | Cleavage Method |

| Carboxylic Acid (-COOH) | -CH₂-O-C(O)CH(CH₃)₂ | Acyloxymethyl Ester | Enzymatic (Esterases) |

| Phenol (-OH) | -CH₂-O-C(O)CH(CH₃)₂ | Acyloxymethyl Ether/Ester Hybrid | Enzymatic (Esterases) |

| Amine (-NH₂) | -CH₂-O-C(O)CH(CH₃)₂ | N-Acyloxymethyl | Enzymatic (Esterases) |

This table outlines how this compound (CMIB) can be used to form prodrugs with various active pharmaceutical ingredients.

Modification of Pharmacokinetic Profiles

This compound is used to introduce an isobutyryloxymethyl group, a type of acyloxyalkyl promoiety, onto a parent drug. nih.gov This is conceptually similar to the well-established pivaloyloxymethyl (POM) prodrugs, which have been successfully used to improve the oral bioavailability of phosphonate-containing drugs like Adefovir and Tenofovir. nih.govacs.org By masking polar functional groups, such as carboxylic acids or phosphates on the parent drug, the resulting ester derivative exhibits increased lipophilicity. mdpi.comacs.org This enhanced lipophilicity facilitates more efficient diffusion across cellular membranes, thereby improving absorption from the gastrointestinal tract. acs.orgnih.gov

Once absorbed into the bloodstream or within target cells, the ester linkage created by the this compound moiety is designed to be labile. It is readily cleaved by ubiquitous endogenous enzymes, particularly carboxylesterases found in plasma, the liver, and other tissues. scirp.orgnih.gov This enzymatic hydrolysis releases the active parent drug, completing the prodrug activation. acs.org This approach effectively bypasses the initial pharmacokinetic barriers faced by the parent drug.

Table 1: Impact of Isobutyryloxymethyl-Prodrug Strategy on Drug Properties

| Property | Parent Drug | This compound-Derived Prodrug | Rationale |

|---|---|---|---|

| Lipophilicity | Typically Low to Moderate | High | Masking of polar functional groups increases lipid solubility. mdpi.comacs.org |

| Membrane Permeability | Poor | Enhanced | Increased lipophilicity improves passage through lipid-rich cell membranes. nih.govresearchgate.net |

| Oral Bioavailability | Low | Improved | Better absorption from the gastrointestinal tract due to enhanced permeability. acs.orgnih.gov |

| Metabolic Activation | N/A (Already Active) | Required (Enzymatic Cleavage) | Esterases in the body hydrolyze the ester bond to release the active drug. scirp.orgnih.gov |

Design of Cleavable Linkers and Release Mechanisms

The primary release mechanism for linkers derived from this compound is enzymatic cleavage. nih.gov The ester bond is a substrate for carboxylesterases, which are often highly expressed within cells. scirp.orgnih.gov When an ADC equipped with an ester linker is internalized by a target cancer cell, intracellular esterases cleave the linker, liberating the potent cytotoxic drug directly inside the cell where it can exert its maximum effect. nih.gov

The design of these linkers involves a critical balance between stability and lability. oup.comnih.gov The linker must be robust enough to remain intact during circulation in the bloodstream to prevent premature drug release, which could lead to systemic toxicity and reduced efficacy. nih.govoup.com However, it must also be susceptible to rapid cleavage once it reaches the target environment to ensure efficient payload delivery. oup.com Research has shown that the stability of ester-containing linkers can be influenced by the specific site of attachment on the antibody, with more sterically hindered sites providing greater stability in plasma. nih.gov

Table 2: Comparison of Common Cleavable Linker Chemistries

| Linker Type | Cleavage Trigger | Typical Environment | Example Application |

|---|---|---|---|

| Ester-based | Esterase Enzymes | Intracellular (Cytosol) nih.gov | Targeted delivery of various payloads. |

| Hydrazone | Acidic pH | Endosomes, Lysosomes nih.gov | ADCs targeting endocytosed receptors. |

| Disulfide | High Glutathione Concentration | Intracellular | Delivery to the reductive intracellular environment. chemistryviews.org |

| Peptide (e.g., Val-Cit) | Proteases (e.g., Cathepsin B) | Lysosomes acs.org | Widely used in approved ADCs. |

Targeted Drug Delivery Systems

The principles of modifying pharmacokinetics and designing cleavable linkers converge in the development of sophisticated targeted drug delivery systems. nih.govresearchgate.net By using this compound to install a cleavable ester linker, a potent therapeutic agent can be tethered to a targeting vehicle, such as a monoclonal antibody, an aptamer, or a nanoparticle. nih.govnih.gov

A targeted drug delivery system constructed with an isobutyryloxymethyl linker operates through a multi-step process. First, the conjugate is administered and circulates throughout the body. The targeting moiety selectively binds to antigens or receptors that are overexpressed on the surface of target cells (e.g., cancer cells), while having minimal interaction with healthy tissues. nih.gov Following binding, the entire conjugate is often internalized by the cell into intracellular vesicles. nih.gov

Inside the cell, the conjugate is exposed to the intracellular environment, which is rich in esterase enzymes. nih.gov These enzymes recognize and hydrolyze the ester linker, breaking the connection between the payload and the targeting vehicle. nih.gov This site-specific release mechanism ensures that the active drug is unleashed in high concentrations precisely at the site of action, thereby maximizing therapeutic efficacy and significantly reducing the off-target side effects associated with conventional chemotherapy. nih.gov

Table 3: Components of an Ester-Linked Targeted Drug Delivery System

| Component | Example | Function |

|---|---|---|

| Targeting Moiety | Monoclonal Antibody, Aptamer, Nanoparticle | Binds to specific receptors on target cells, providing selectivity. researchgate.netnih.gov |

| Linker | Ester-based (from this compound) | Connects payload to the targeting moiety; must be stable in circulation but cleavable at the target site. nih.govrsc.org |

| Payload | Cytotoxic Drug, Immunomodulator | The therapeutic agent that exerts the desired pharmacological effect after release. nih.gov |

| Release Mechanism | Enzymatic Cleavage by Esterases | Breaks the linker to free the payload inside the target cell. scirp.orgnih.gov |

Contributions to Agrochemical and Industrial Processes

Beyond its advanced applications in medicine, this compound is a valuable compound in agrochemical and broader industrial settings.

In the agrochemical sector, this compound itself has been noted for its insecticidal properties, making it a component in the formulation of certain agricultural pesticides.

In industrial organic synthesis, it serves as a versatile intermediate and building block. Its primary function is as a reagent for introducing the isobutyryloxymethyl group into various organic molecules. It is also utilized in more general esterification reactions to produce a range of other ester compounds.

Table 4: Agrochemical and Industrial Applications

| Field | Specific Use | Description |

|---|---|---|

| Agrochemical | Active Ingredient | Possesses inherent insecticidal activity for use in pesticide formulations. |

| Industrial Synthesis | Chemical Intermediate | Used as a building block to synthesize more complex molecules. |

| Industrial Synthesis | Esterification Reagent | Reacts with alcohols and acids to form various ester compounds. |

Advanced Analytical and Spectroscopic Characterization in Research

High-Resolution Spectroscopic Techniques

Spectroscopy is fundamental to the structural elucidation of chloromethyl isobutyrate, with each technique offering unique insights into its molecular framework.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for confirming the structural integrity of this compound. Analysis in deuterated chloroform (B151607) (CDCl₃) provides characteristic signals for each unique proton and carbon environment within the molecule. lgcstandards.comcarlroth.com

¹H NMR: The proton NMR spectrum provides unambiguous evidence for the compound's structure. The key signals include a doublet for the six equivalent methyl protons, a septet for the single methine proton of the isobutyrate group, and a singlet for the two protons of the chloromethyl group. chemicalbook.com

¹³C NMR: The carbon NMR spectrum complements the ¹H NMR data by identifying the distinct carbon atoms. This includes signals for the methyl carbons, the methine carbon, the carbonyl carbon of the ester, and the carbon of the chloromethyl group. lgcstandards.comwisc.edu A certificate of analysis for this compound confirms the structure is consistent with both ¹H and ¹³C NMR data. lgcstandards.com

| Nucleus | Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | -CH(CH₃)₂ | ~1.2 | Doublet (d) |

| ¹H | -CH(CH₃)₂ | ~2.6 | Septet (sept) |

| ¹H | -CH₂Cl | ~5.7 | Singlet (s) |

| ¹³C | -CH(CH₃)₂ | ~19 | N/A |

| ¹³C | -CH(CH₃)₂ | ~34 | N/A |

| ¹³C | -CH₂Cl | ~68 | N/A |

| ¹³C | -C=O | ~176 | N/A |

2D-NMR: Two-dimensional NMR techniques are employed to further confirm assignments and establish connectivity within the molecule. omicsonline.orgyoutube.com

COSY (Correlation Spectroscopy): This experiment would show a correlation between the methine proton (~2.6 ppm) and the methyl protons (~1.2 ppm) of the isobutyrate group, confirming their coupling.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. Expected correlations would link the signals at ~1.2 ppm (¹H) to ~19 ppm (¹³C), ~2.6 ppm (¹H) to ~34 ppm (¹³C), and ~5.7 ppm (¹H) to ~68 ppm (¹³C). youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (2-3 bonds). Key correlations for this compound would include the chloromethyl protons (~5.7 ppm) to the carbonyl carbon (~176 ppm) and the methine proton (~2.6 ppm) to the carbonyl carbon (~176 ppm), definitively connecting the chloromethyl and isobutyrate moieties. youtube.com

Mass Spectrometry (MS, LC-MS, GC-MS, Q-TOF LC-MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, corroborating its elemental composition and structure. The compound has a molecular weight of approximately 136.58 g/mol for the C₅H₉ClO₂ formula. lgcstandards.com

GC-MS: Gas Chromatography-Mass Spectrometry is a common technique for analyzing volatile compounds like this compound. nih.gov In electron ionization (EI) mode, the mass spectrum would be expected to show the molecular ion peak (M⁺) and characteristic fragment ions resulting from the loss of a chlorine atom ([M-Cl]⁺), the chloromethyl radical ([M-CH₂Cl]⁺), and other fragments typical of isobutyrate esters. A study on the related compound 2-chloro methyl propionate (B1217596) identified key fragment ions at m/z 63 and 55 using GC-MS in selected-ion-monitoring (SIM) mode. innovareacademics.in

LC-MS: Liquid Chromatography-Mass Spectrometry can also be used, particularly for analyzing the compound in complex matrices. nih.gov Techniques like Quadrupole Time-of-Flight (Q-TOF) LC-MS provide high-resolution mass data, enabling the determination of the elemental formula with high accuracy and confidence. nih.gov

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in the molecule. The IR spectrum of this compound is characterized by specific absorption bands that confirm its ester and alkyl halide nature.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Ester) | Stretching | ~1740 |

| C-O (Ester) | Stretching | 1100-1300 |

| C-Cl (Alkyl Halide) | Stretching | 600-800 |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC, RP-HPLC)

High-Performance Liquid Chromatography (HPLC), particularly in the reverse-phase (RP-HPLC) mode, is a standard method for purity assessment. pensoft.netchemijournal.com A typical RP-HPLC method would utilize a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. chemijournal.com

Due to the lack of a strong UV chromophore, detection can be challenging. Analysis may require a UV detector set at a low wavelength (e.g., <220 nm). For trace-level quantification, derivatization with a UV-active agent may be necessary to enhance sensitivity, a strategy employed for the related compound chloromethyl chloroformate. svrkgdc.ac.in Method validation according to ICH guidelines ensures the reliability of the analysis for characteristics such as accuracy, precision, and linearity. pensoft.netnih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is highly suitable for the analysis of the volatile this compound. It is widely used for purity assessment and to monitor the progress of its synthesis. A certificate of analysis from one supplier reported a purity of 99.37% as determined by GC. lgcstandards.com

A typical GC method involves injecting the sample into a heated port where it is vaporized and carried by an inert gas (e.g., helium) through a capillary column. unl.edu A nonpolar or medium-polarity column, such as one with a VF-624 or HP-5 phase, is effective for separation. innovareacademics.inunl.edu Detection is commonly achieved using a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for both identification and quantification. researchgate.netuah.edu

Advanced Structural Elucidation Methods

The definitive identification and structural confirmation of this compound in a research context rely on a combination of advanced spectroscopic methods. These techniques provide unambiguous evidence of the molecule's atomic composition and connectivity. High-field Nuclear Magnetic Resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are primary tools for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. researchgate.net For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments are employed for complete structural assignment.

¹H NMR Spectroscopy : In ¹H NMR, the chemical environment of each proton in the molecule is mapped. For this compound (Cl-CH₂-O-C(=O)-CH(CH₃)₂), three distinct signals are expected. The methylene (B1212753) protons (-CH₂-) adjacent to both the chlorine atom and the ester oxygen are significantly deshielded and would appear as a singlet at a high chemical shift. The single methine proton (-CH-) of the isobutyryl group would appear as a septet due to coupling with the six equivalent methyl protons. The six protons of the two methyl groups (-CH₃) are equivalent and would appear as a doublet, coupled to the single methine proton.

¹³C NMR Spectroscopy : The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Four distinct carbon signals would be expected for this compound: one for the carbonyl carbon of the ester, one for the chloromethyl carbon, one for the methine carbon, and one for the two equivalent methyl carbons of the isobutyrate group.

2D NMR Techniques : To definitively link the proton and carbon signals and confirm the connectivity, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Correlation Spectroscopy (COSY) are utilized. An HSQC experiment would show correlations between each proton signal and the carbon signal to which it is directly attached. A COSY experiment would show correlation between the coupled methine proton and the methyl protons of the isobutyryl group, confirming the isobutyrate moiety.

High-resolution mass spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass-to-charge ratio, often to within four or five decimal places. This allows for the calculation of a unique molecular formula. For this compound, with the molecular formula C₅H₉ClO₂, HRMS would be used to confirm this specific combination of atoms, distinguishing it from any isomers or other compounds with the same nominal mass.

Predicted NMR Data for this compound ¹H NMR (Proton NMR)

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| (CH₃)₂CH- | ~1.2 | Doublet | 6H |

| (CH₃)₂CH - | ~2.7 | Septet | 1H |

¹³C NMR (Carbon NMR)

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| (C H₃)₂CH- | ~19 |

| (CH₃)₂C H- | ~34 |

| Cl-C H₂-O- | ~68 |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of this compound in complex mixtures. sigmaaldrich.com These techniques provide both qualitative and quantitative information with high sensitivity and selectivity. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for the analysis of volatile and semi-volatile compounds like this compound. jmchemsci.com In this technique, the sample is injected into the gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. As this compound elutes from the column, it enters the mass spectrometer. researchgate.net

The mass spectrometer ionizes the molecule, typically using electron ionization (EI), which causes the molecule to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical "fingerprint." The molecular ion peak (M⁺) would confirm the molecular weight, while the fragmentation pattern provides structural information. For this compound, characteristic fragments would be expected from the cleavage of the ester bond and the loss of the chloromethyl group. This allows for confident identification, even at trace levels, by comparing the obtained spectrum to a library of known spectra. jmchemsci.com

Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Mass-to-Charge Ratio) | Possible Fragment Identity |

|---|---|

| 136/138 | [M]⁺, Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |

| 87 | [M - CH₂Cl]⁺, Loss of the chloromethyl radical |

| 71 | [CH(CH₃)₂CO]⁺, Isobutyryl cation |

| 49/51 | [CH₂Cl]⁺, Chloromethyl cation (presence of ³⁵Cl and ³⁷Cl isotopes) |

Liquid Chromatography-Mass Spectrometry (LC-MS)

While GC-MS is well-suited for this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful alternative, particularly for analyzing the compound in complex biological or environmental samples or for studying its potential degradation products which may be less volatile. researchgate.netrsc.org LC separates compounds in the liquid phase, making it suitable for a wide range of molecules. nih.gov

Following separation by LC, the analyte is introduced into the mass spectrometer. Softer ionization techniques than EI are typically used, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). These methods often result in less fragmentation and a more prominent molecular ion, which is useful for confirming the molecular weight. researchgate.net Tandem mass spectrometry (LC-MS/MS) can be used to gain further structural information by selecting the molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation pattern, enhancing analytical specificity and sensitivity. nih.govmdpi.com

Theoretical and Computational Chemistry Studies

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital (MO) theory is a fundamental tool for understanding the electronic structure and reactivity of molecules like chloromethyl isobutyrate. By analyzing the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), we can predict the most likely sites for nucleophilic and electrophilic attack.

For a typical ester, the HOMO is often associated with the non-bonding lone pair electrons on the oxygen atoms, while the LUMO is typically the π* antibonding orbital of the carbonyl group. ucsb.eduutexas.edu This distribution makes the carbonyl carbon an electrophilic center, susceptible to attack by nucleophiles. In this compound, the presence of the electron-withdrawing chlorine atom is expected to influence the energies of these frontier orbitals. It would likely lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack compared to a non-halogenated ester. The energy gap between the HOMO and LUMO is a critical parameter, as a smaller gap generally implies higher reactivity. mdpi.com

Table 1: Illustrative Frontier Molecular Orbital Energies for a Simple Ester (Methyl Acetate)

| Molecular Orbital | Energy (eV) | Description |

| LUMO | +1.5 | Primarily located on the carbonyl carbon (π* C=O) |

| HOMO | -10.8 | Primarily located on the carbonyl oxygen (n O) |

| HOMO-LUMO Gap | 12.3 | Energy difference indicating kinetic stability |

Note: The data in this table is for methyl acetate (B1210297) as a representative simple ester and is intended for illustrative purposes to demonstrate the concepts of HOMO and LUMO in the context of this compound. ucsb.edu

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and energetics of molecules with high accuracy. rsc.org For this compound, DFT calculations can be employed to determine optimized molecular geometry, vibrational frequencies, and various electronic properties.

One of the key applications of DFT is in the study of reaction mechanisms. For instance, the hydrolysis of this compound, a crucial reaction given its reactivity, can be modeled to determine the transition state structures and activation energies. rsc.orgaip.org DFT studies on similar ester hydrolysis reactions have shown that the process can be catalyzed by acid or base, with the calculations revealing the step-by-step mechanism, including the formation of tetrahedral intermediates. rsc.org For this compound, DFT could elucidate the role of the chlorine atom in the reaction pathway, for example, by stabilizing transition states or influencing the leaving group ability of the chloromethoxy group.

Reaction Pathway Modeling and Energy Landscape Analysis

Understanding the chemical reactions of this compound, such as its hydrolysis or its reactions as an alkylating agent, requires detailed modeling of the reaction pathways and analysis of the corresponding energy landscape. numberanalytics.comnih.govnih.gov The energy landscape is a multidimensional surface that represents the potential energy of a system as a function of its atomic coordinates. nih.gov

Computational methods can map out this landscape, identifying stable molecules (reactants, products, intermediates) as minima on the surface and the transition states that connect them as saddle points. biorxiv.org For the solvolysis of this compound, the energy landscape would reveal the energy barriers for each step of the reaction, allowing for the determination of the rate-limiting step. ias.ac.in For example, in the hydrolysis of a similar ester, methyl formate, Car-Parrinello molecular dynamics simulations have suggested an activation free energy of 23.8 kcal/mol for the neutral hydrolysis in water. researchgate.netnih.gov

Table 2: Illustrative Calculated Activation Energies for Ester Hydrolysis

| Reaction Step | Description | Activation Energy (kcal/mol) |

| Step 1 | Nucleophilic attack of water on the carbonyl carbon | ~10-15 |

| Step 2 | Proton transfer to form the tetrahedral intermediate | ~5-10 |

| Step 3 | Elimination of the leaving group | ~15-20 |

Note: This table presents hypothetical activation energies for the steps in a generic ester hydrolysis reaction to illustrate the type of data obtained from reaction pathway modeling. Actual values for this compound would require specific calculations.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or a specific property. numberanalytics.comnih.gov For derivatives of this compound, QSAR studies could be developed to predict properties such as toxicity, reactivity, or other biological effects. Given that this compound can act as an alkylating agent, QSAR models for toxicity are particularly relevant. mdpi.com

Table 3: Example of a Generic QSAR Model for Toxicity

| Model Equation | log(1/C) = β₀ + β₁(logP) + β₂(E_LUMO) + β₃(V_m) |

| Dependent Variable | log(1/C) : A measure of biological activity (e.g., toxicity). |

| Descriptors | logP : A measure of hydrophobicity. |

| E_LUMO : The energy of the Lowest Unoccupied Molecular Orbital, an electronic descriptor. | |

| V_m : Molar volume, a steric descriptor. | |

| Coefficients | β₀, β₁, β₂, β₃ : Regression coefficients determined from a training set of molecules. |

Note: This table illustrates the general form of a QSAR model. The specific descriptors and coefficients would need to be determined through a dedicated study on a series of compounds related to this compound.

Molecular Dynamics Simulations of Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the time-dependent behavior of molecular systems. acs.orgresearchgate.net For this compound, MD simulations can provide detailed insights into its interactions with solvent molecules, particularly water, which is relevant for understanding its hydrolysis and solubility. researchgate.netnih.gov

In an MD simulation, the motion of each atom in the system is calculated over time by solving Newton's equations of motion. The forces between atoms are described by a force field, which is a set of parameters that define the potential energy of the system as a function of the atomic coordinates. MD simulations can be used to study how this compound molecules behave in an aqueous environment, including their solvation structure, diffusion, and the dynamics of their interaction with water molecules at the reactive sites. acs.org

Table 4: Representative Force Field Parameters for an Ester Functional Group (OPLS-AA)

| Atom Type | Atom Name | Charge (e) | Sigma (Å) | Epsilon (kcal/mol) |

| C (carbonyl) | C | +0.50 | 3.75 | 0.105 |

| O (carbonyl) | O | -0.50 | 2.96 | 0.210 |

| O (ether) | O | -0.25 | 3.12 | 0.170 |

| C (alkyl) | C | +0.05 | 3.50 | 0.066 |

Note: This table shows a selection of non-bonded parameters (Lennard-Jones and partial charges) for a generic ester functional group from the OPLS-AA (Optimized Potentials for Liquid Simulations-All Atom) force field. These parameters are illustrative and would be part of a larger set required for a full simulation of this compound.

Environmental Fate and Degradation Pathways in Academic Context

Photochemical and Hydrolytic Degradation Studies

The degradation of chloromethyl isobutyrate in the environment is influenced by both light-induced (photochemical) and water-induced (hydrolytic) processes.

Photochemical Degradation:

Direct photolysis of this compound in the environment is not considered a primary degradation pathway. However, indirect photochemical reactions can occur. In the atmosphere, it can react with photochemically produced hydroxyl radicals (•OH). The rate of this reaction is a key factor in determining its atmospheric lifetime. While specific data for this compound is limited, studies on similar short-chain chlorinated alkanes and esters provide insights into potential reactions. For instance, the photodegradation of compounds like chloroform (B151607) can be induced by hydroxyl radicals. nih.gov

The degradation of other ester-containing compounds, such as phthalic acid esters, has been shown to be influenced by UV radiation, leading to the cleavage of the ester bond and subsequent reactions. frontiersin.orgresearchgate.net The presence of photosensitizers in the environment, such as humic acids, can also accelerate the photodegradation process.

Hydrolytic Degradation:

C₅H₉ClO₂ + 2H₂O → C₄H₈O₂ (Isobutyric Acid) + CH₂O (Formaldehyde) + HCl (Hydrochloric Acid)

The rate of hydrolysis is dependent on pH and temperature. Generally, ester hydrolysis is catalyzed by both acids and bases.

| Degradation Pathway | Reactants | Primary Products | Influencing Factors |

| Photochemical (Indirect) | This compound, Hydroxyl radicals (•OH) | Oxidized intermediates, CO₂, H₂O, HCl | Sunlight intensity, concentration of hydroxyl radicals, presence of photosensitizers |

| Hydrolytic | This compound, Water | Isobutyric acid, Formaldehyde (B43269), Hydrochloric acid | pH, Temperature |

Biodegradation Mechanisms and Microbial Interactions

The biodegradation of this compound involves the breakdown of the compound by microorganisms. While specific studies on this compound are not widely available, the biodegradation of related halogenated compounds and esters has been extensively studied, providing a framework for its likely metabolic pathways. nih.govncert.nic.inasm.org

Microorganisms possess a diverse range of enzymes that can catabolize xenobiotic compounds. The biodegradation of this compound is expected to proceed through two main enzymatic attacks:

Esterase Activity: Microbial esterases can hydrolyze the ester bond, leading to the formation of isobutyric acid and chloromethanol. Isobutyric acid is a naturally occurring compound that can be readily metabolized by many microorganisms through the fatty acid oxidation pathway. Chloromethanol is then likely converted to formaldehyde, which can be assimilated or detoxified by various microbial pathways.

Dehalogenase Activity: The carbon-chlorine bond can be cleaved by dehalogenase enzymes. This can occur either before or after the hydrolysis of the ester linkage. Reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom, is a common mechanism for the anaerobic degradation of chlorinated compounds. Hydrolytic dehalogenases can replace the chlorine atom with a hydroxyl group, forming a more biodegradable intermediate.

| Enzymatic Action | Initial Substrate | Intermediate Products | Potential Microbial Genera |

| Esterase | This compound | Isobutyric acid, Chloromethanol | Pseudomonas, Bacillus, Rhodococcus |

| Dehalogenase | This compound or its hydrolysis products | Isobutyric acid, Formaldehyde, Chloride ions | Ancylobacter, Methylobacterium, Xanthobacter |

Modeling of Environmental Transport and Distribution

Predicting the environmental transport and distribution of this compound is essential for assessing its potential exposure and risk. This is typically achieved using environmental fate and transport models. These models integrate the physicochemical properties of the compound with environmental parameters to simulate its movement and partitioning between air, water, soil, and sediment. northwestern.edutandfonline.com

Key parameters used in these models for this compound would include:

Vapor Pressure: Influences its partitioning between the atmosphere and condensed phases.

Water Solubility: Determines its concentration in aquatic systems and its potential for leaching from soil. chemblink.com

Octanol-Water Partition Coefficient (Kow): Indicates its tendency to bioaccumulate in organisms and sorb to organic matter in soil and sediment.

Henry's Law Constant: Describes the partitioning between air and water.

Various multimedia environmental models, such as the EMEP (European Monitoring and Evaluation Programme) model, can be adapted to simulate the long-range transport and deposition of organic pollutants. copernicus.orgchalmers.se These models use mathematical equations to describe advection, dispersion, chemical reactions, and deposition processes. For a compound like this compound, the model would incorporate its degradation rates (photochemical and biological) to predict its persistence and concentration in different environmental compartments.

| Model Input Parameter | Significance for Environmental Transport | Data Source |

| Vapor Pressure | Atmospheric transport potential | Experimental measurement or estimation methods |

| Water Solubility | Mobility in aquatic systems and soil | Experimental measurement |

| Octanol-Water Partition Coefficient (Kow) | Bioaccumulation and sorption potential | Experimental measurement or QSAR models |

| Degradation Rate Constants | Persistence in different environmental media | Laboratory studies (hydrolysis, photolysis, biodegradation) |

By-product Formation and Assessment in Environmental Systems

The degradation of this compound leads to the formation of various by-products, the nature of which depends on the degradation pathway.

From Hydrolysis: As previously mentioned, the primary by-products of hydrolysis are isobutyric acid , formaldehyde , and hydrochloric acid . Isobutyric acid is a readily biodegradable compound. Formaldehyde is a more reactive and toxic compound, but it can also be biodegraded by various microorganisms. Hydrochloric acid will contribute to the acidity of the local environment.

From Photochemical Degradation: In the atmosphere, reaction with hydroxyl radicals can lead to the formation of a variety of smaller, oxygenated and chlorinated by-products before complete mineralization to CO₂, H₂O, and HCl. The exact nature of these intermediates is difficult to predict without specific experimental studies.

From Biodegradation: The primary by-products of complete biodegradation are carbon dioxide, water, and chloride ions. However, incomplete biodegradation could lead to the transient accumulation of intermediates such as isobutyric acid and formaldehyde .

The environmental assessment of these by-products is crucial. While isobutyric acid is of low concern, the formation of formaldehyde warrants consideration due to its toxicity. The localized increase in acidity from hydrochloric acid could also impact sensitive ecosystems. Further research is needed to fully characterize the range of by-products formed under different environmental conditions and to assess their potential ecological effects.

| Degradation Process | Potential By-products | Environmental Significance |

| Hydrolysis | Isobutyric acid, Formaldehyde, Hydrochloric acid | Low (isobutyric acid), Moderate (formaldehyde), Localized acidity (HCl) |

| Photochemical Degradation | Various oxidized and chlorinated intermediates, CO₂, H₂O, HCl | Varies depending on the intermediate, ultimately low upon mineralization |

| Biodegradation | Isobutyric acid, Formaldehyde, CO₂, H₂O, Chloride ions | Low upon complete mineralization, potential transient toxicity from formaldehyde |

Emerging Research Avenues and Future Directions for Chloromethyl Isobutyrate

Chloromethyl isobutyrate (CMIB) is a reactive chemical intermediate whose utility is being explored in a variety of advanced scientific fields. Its dual functionality, comprising a reactive chloromethyl group and an isobutyrate ester, makes it a versatile building block for new molecules and materials. This article focuses on the emerging research and future potential of this compound.

Q & A

Q. What are the established synthetic routes for chloromethyl isobutyrate, and how can researchers optimize yield and purity?